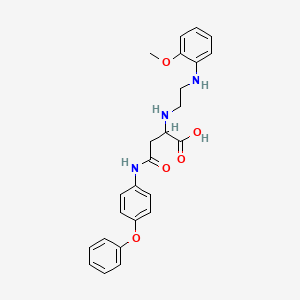

1-Azido-3,5-dichlorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-Azido-3,5-dichlorobenzene involves several steps. One method involves the nitration of 1-azido-3,5-dichloro-2,4-dinitrobenzene in a medium of nitric and sulfuric acids . Another method involves the displacement reactions with nitrite ions . The reaction mixture is stirred overnight at room temperature in the presence of sodium carbonate .Applications De Recherche Scientifique

Catalytic and Oxidative Applications

1-Azido-3,5-dichlorobenzene and related compounds are extensively studied in the context of catalytic and oxidative reactions. The study by Krishnamoorthy, Rivas, and Amiridis (2000) delves into the catalytic oxidation of dichlorobenzene, exploring how different transition metal oxides impact this process (Krishnamoorthy, Rivas, & Amiridis, 2000). Additionally, Krishnamoorthy, Baker, and Amiridis (1998) investigate the catalytic oxidation of 1,2-dichlorobenzene over vanadia/titania catalysts, providing insights into the efficiency and mechanisms of these reactions (Krishnamoorthy, Baker, & Amiridis, 1998).

Synthesis and Chemical Reactions

Research also focuses on the synthesis and chemical reactions involving azides and dichlorobenzenes. Chapyshev (2003) examines the selective thermolysis of azide groups in triazidopyridines, a process relevant to the behavior of azides in different chemical environments (Chapyshev, 2003). Furthermore, Chapyshev and Chernyak (2013) investigate the triazidation of trifluorobenzenes, providing crucial information on the synthesis and behavior of triazides in various conditions (Chapyshev & Chernyak, 2013).

Photochemical and Material Applications

The photochemical properties and material applications of azobenzenes, closely related to this compound, have also been a subject of interest. Merino (2011) provides a comprehensive review of the synthesis and applications of azobenzenes, highlighting their significance in molecular switches and as dyes (Merino, 2011). Crespi, Simeth, and König (2019) discuss heteroaryl azo dyes, a subclass of azobenzenes, for their potential in molecular photoactuation (Crespi, Simeth, & König, 2019).

Environmental and Biodegradation Studies

Environmental aspects and biodegradation studies of dichlorobenzenes are also crucial. De Bont, Vorage, Hartmans, and van den Tweel (1986) explore the microbial degradation of 1,3-dichlorobenzene, offering insights into the environmental fate and breakdown of these compounds (De Bont, Vorage, Hartmans, & van den Tweel, 1986).

Molecular Switch and Photopharmacology

Studies on azobenzenes, closely related to this compound, have contributed significantly to the field of molecular switches and photopharmacology. Dong, Babalhavaeji, Samanta, Beharry, and Woolley (2015) investigate azobenzene compounds for their potential in optically controlled drugs and molecular switches (Dong et al., 2015).

Propriétés

IUPAC Name |

1-azido-3,5-dichlorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-4-1-5(8)3-6(2-4)10-11-9/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDYUPJHLLGRDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-5-(oxiran-2-ylmethyl)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2625867.png)

![Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-[4-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2625872.png)

![2-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2625875.png)

![3-(3-hydroxypropyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625877.png)

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime](/img/structure/B2625878.png)

![3-(4-fluorophenyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2625881.png)

![2-(2-Fluorophenoxy)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2625884.png)

![N-(2,6-Dimethylphenyl)-2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2625886.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2625887.png)